4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde
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Overview
Description
4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is an organic compound characterized by the presence of a thiobenzaldehyde group attached to a propanoyl chain, which is further substituted with a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2,4-dimethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms 3-(2,4-dimethylphenyl)propanoyl chloride, which is then reacted with thiobenzaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The thiobenzaldehyde group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanoyl chain can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[3-(2,4-Dimethylphenyl)propanoyl]piperazin-2-one: Similar in structure but contains a piperazine ring instead of a thiobenzaldehyde group.
Ethyl 4-[3-(2,3-dimethylphenyl)propanoyl]benzoate: Contains an ethyl ester group and a benzoate moiety.
Uniqueness
4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of the thiobenzaldehyde group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C18H18OS |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[3-(2,4-dimethylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-3-6-16(14(2)11-13)9-10-18(19)17-7-4-15(12-20)5-8-17/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
UWCZSPCUJNUZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)C=S)C |
Origin of Product |
United States |
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